(2-Iodomethyl-pyrrolidin-1-yl)-acetic acid (2-Iodomethyl-pyrrolidin-1-yl)-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13477683
InChI: InChI=1S/C7H12INO2/c8-4-6-2-1-3-9(6)5-7(10)11/h6H,1-5H2,(H,10,11)
SMILES: C1CC(N(C1)CC(=O)O)CI
Molecular Formula: C7H12INO2
Molecular Weight: 269.08 g/mol

(2-Iodomethyl-pyrrolidin-1-yl)-acetic acid

CAS No.:

Cat. No.: VC13477683

Molecular Formula: C7H12INO2

Molecular Weight: 269.08 g/mol

* For research use only. Not for human or veterinary use.

(2-Iodomethyl-pyrrolidin-1-yl)-acetic acid -

Specification

Molecular Formula C7H12INO2
Molecular Weight 269.08 g/mol
IUPAC Name 2-[2-(iodomethyl)pyrrolidin-1-yl]acetic acid
Standard InChI InChI=1S/C7H12INO2/c8-4-6-2-1-3-9(6)5-7(10)11/h6H,1-5H2,(H,10,11)
Standard InChI Key VLGCPHBIQZVFCZ-UHFFFAOYSA-N
SMILES C1CC(N(C1)CC(=O)O)CI
Canonical SMILES C1CC(N(C1)CC(=O)O)CI

Introduction

Structural and Physicochemical Properties

The molecular formula of (2-iodomethyl-pyrrolidin-1-yl)-acetic acid is C₇H₁₂INO₂, with a molecular weight of 269.08 g/mol. Key structural features include:

  • A pyrrolidine ring (saturated five-membered ring with one nitrogen atom).

  • An iodomethyl (-CH₂I) group at the 2-position of the ring.

  • An acetic acid (-CH₂COOH) group at the 1-position of the ring.

Table 1: Comparative Physicochemical Properties of Halogenated Pyrrolidine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)Density (g/cm³)pKa
(2-Iodomethyl-pyrrolidin-1-yl)-acetic acidC₇H₁₂INO₂269.08~300 (predicted)1.60 (estimated)~2.5
(2-Chloromethyl-pyrrolidin-1-yl)-acetic acidC₇H₁₂ClNO₂177.63300.8 ± 17.01.229 ± 0.062.47
(3-Iodomethyl-pyrrolidin-1-yl)-acetic acid C₇H₁₂INO₂269.08

The iodine atom introduces significant electrophilic character due to its polarizability and weak C-I bond (234 kJ/mol), making the compound reactive in substitution reactions . The acetic acid group enhances water solubility, while the pyrrolidine ring contributes to conformational flexibility, enabling interactions with biological targets .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of (2-iodomethyl-pyrrolidin-1-yl)-acetic acid can be inferred from methods used for analogous chloro- and iodomethyl-pyrrolidine derivatives:

Route 1: Direct Iodination of Chloromethyl Precursors

  • Chloromethylation: React pyrrolidine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form (2-chloromethyl-pyrrolidin-1-yl)-acetic acid.

  • Halogen Exchange: Substitute chlorine with iodine using NaI in acetone via an SN2 mechanism .

Route 2: Ring Construction with Iodine Incorporation

  • Pyrrolidine Ring Formation: Use a cyclization reaction between 1,4-diaminobutane and iodomethyl acetyl chloride.

  • Acetic Acid Moiety Introduction: Attach the acetic acid group via nucleophilic substitution or ester hydrolysis .

Key Reaction Mechanisms

  • Iodination: The iodomethyl group participates in nucleophilic substitutions, where iodide acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

  • Decarboxylation: Under basic conditions, the acetic acid group may undergo decarboxylation to yield pyrrolidine derivatives with reduced polarity .

Comparison with Structural Analogs

Table 2: Functional Group Impact on Reactivity and Applications

CompoundHalogenKey ReactivityApplications
(2-Iodomethyl-pyrrolidin-1-yl)-acetic acidINucleophilic substitution, radiopharmaImaging, enzyme inhibition
(2-Chloromethyl-pyrrolidin-1-yl)-acetic acidClAlkylation, SN2 reactionsDrug intermediates, herbicides
(3-Iodomethyl-pyrrolidin-1-yl)-acetic acidISimilar to 2-iodo isomerResearch chemical, enzyme studies

Future Directions

  • Pharmacokinetic Studies: Evaluate bioavailability and metabolic stability.

  • Targeted Drug Delivery: Conjugate with nanoparticles for cancer therapy .

  • Green Synthesis: Develop catalytic methods to reduce iodine waste .

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